![molecular formula C16H11BrN2O2S B2993974 (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide CAS No. 433306-83-3](/img/structure/B2993974.png)
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
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Description
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide, also known as BFAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Scientific Research Applications
Synthesis and Reactivity
- Furan and thiazole derivatives have been synthesized through various methods, demonstrating the chemical versatility and reactivity of these compounds. For example, compounds with the furan and thiazole rings have been prepared by Knoevenagel condensation and tested for their cytotoxic potency on human cancer cell lines, showing the importance of structural configuration for biological activity (Sa̧czewski et al., 2004).
Potential Biological Activities
- Some furan and thiazole-containing compounds exhibit significant biological activities, including anticancer properties. For instance, derivatives of acrylonitrile with furan and thiazole rings have been screened for anticancer activity, showing moderate action against specific cancer cell lines (Matiichuk et al., 2022). This indicates the potential of similar compounds for therapeutic applications.
Photophysical Properties
- The photophysical properties of furan and thiophene-containing compounds have been studied, highlighting their potential use in materials science. For instance, novel biphenyl derivatives containing furan and thiophene groups have been synthesized and characterized for their UV-Vis absorption and photoluminescence spectra, which could be relevant for the development of new materials or sensors (Li et al., 2010).
properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-10H,(H,18,19,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOVPSZVRMFGX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)NC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide |
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